BenchChemオンラインストアへようこそ!

(2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Stereochemistry Chiral Intermediate Orexin Receptor Antagonists

(2R,5S)-Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1431473-24-3) is a chiral, N-Cbz-protected 2,5-disubstituted piperidine derivative (molecular formula C₁₄H₁₉NO₃, MW 249.31 g/mol, purity ≥98% by HPLC). It features a defined (2R,5S) absolute configuration, placing the 2-methyl and 5-hydroxy substituents in a trans relationship.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
CAS No. 1431473-24-3
Cat. No. B3103038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate
CAS1431473-24-3
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13+/m1/s1
InChIKeyPORAIKBIDRNMQN-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,5S)-Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1431473-24-3): A Stereodefined Chiral Piperidine Building Block for Orexin Receptor Antagonist Synthesis


(2R,5S)-Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1431473-24-3) is a chiral, N-Cbz-protected 2,5-disubstituted piperidine derivative (molecular formula C₁₄H₁₉NO₃, MW 249.31 g/mol, purity ≥98% by HPLC) . It features a defined (2R,5S) absolute configuration, placing the 2-methyl and 5-hydroxy substituents in a trans relationship [1]. The benzyl carbamate (Cbz) protecting group orthogonally shields the piperidine nitrogen while permitting selective deprotection under mild hydrogenolysis conditions [2]. This compound serves specifically as a stereochemically precise intermediate in the construction of trans-2,5-disubstituted piperidine-containing orexin receptor antagonists, including structural analogs of MK-6096 (filorexant), a dual orexin receptor antagonist that advanced to Phase II clinical trials for insomnia [3].

Why Generic Substitution Fails for (2R,5S)-Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate: Stereochemical Precision and Protecting Group Specificity


Substituting (2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate with a racemic mixture (CAS 1314396-07-0) or an incorrect diastereomer fundamentally compromises downstream synthetic outcomes. In the orexin receptor antagonist series, the trans-2,5-disubstituted piperidine scaffold derives its receptor affinity and subtype selectivity from the precise axial/equatorial orientation of substituents, which is governed by the absolute configuration at the 2- and 5-positions [1]. The (2R,5S) diastereomer is explicitly enumerated as an intermediate in thioether-piperidinyl orexin receptor antagonist patents (WO2015095108A1), where the InChI Key PORAIKBIDRNMQN-YPMHNXCESA-N directly corresponds to this specific stereoisomer [2]. Use of the (2R,5R) or (2S,5R) diastereomers would invert the relative orientation of functional groups, yielding a different spatial array that would not correctly map onto the target pharmacophore [3]. Furthermore, the Cbz protecting group cannot be functionally replaced by a Boc group without altering the deprotection orthogonality required in multi-step synthetic sequences where acid-labile functionality is present [4].

Product-Specific Quantitative Evidence Guide for (2R,5S)-Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1431473-24-3)


Stereochemical Identity Verification: (2R,5S) vs. Racemate (CAS 1314396-07-0) vs. Alternative Diastereomers

The (2R,5S)-stereoisomer (CAS 1431473-24-3) is characterized by a unique InChI Key (PORAIKBIDRNMQN-YPMHNXCESA-N) and canonical SMILES string (C[C@@H]1CC[C@H](O)CN1C(=O)OCC1=CC=CC=C1) that unequivocally define the trans relationship between the 2R-methyl and 5S-hydroxyl groups [1]. By contrast, the racemic mixture (CAS 1314396-07-0) lacks defined stereochemistry at both centers and is sold at lower purity specifications (95%) . The (2S,5R)-diastereomer (CAS 1788073-42-6) has a different InChI Key (PORAIKBIDRNMQN-AMGKYWFPSA-N) and, while also available at 97% purity, commands a lower price point, reflecting distinct market demand and synthetic utility . The specific (2R,5S) configuration is explicitly recited in WO2015095108A1 as the intermediate for constructing thioether-piperidinyl orexin receptor antagonists, with the compound appearing in the patent's chemical listing [2].

Stereochemistry Chiral Intermediate Orexin Receptor Antagonists

Cbz Protecting Group Orthogonality vs. Boc-Protected Analogs in Multi-Step Orexin Antagonist Synthesis

The benzyl carbamate (Cbz) group on (2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate enables deprotection via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, which is fully orthogonal to the acid-labile tert-butyl carbamate (Boc) group used in the corresponding Boc-protected analog (CAS for (2R,5R)-Boc variant: 1431473-05-0, and for (2R,5S)-rel-Boc variant) [1]. In the synthesis of MK-6096 and related 2,5-disubstituted piperidine orexin antagonists, the Cbz intermediate permits sequential deprotection and functionalization without premature cleavage of other acid-sensitive protecting groups or functional moieties present in the molecule [2]. The commercially available (2R,5S)-Cbz compound is supplied at 98% purity (HPLC), with defined storage conditions of 2–8°C ensuring long-term stability . The Boc-protected analogs are typically supplied at 95% purity, and the (2R,5R)-Boc variant (CAS 1431473-05-0) represents the opposite diastereomeric series .

Protecting Group Strategy Orthogonal Deprotection Piperidine Chemistry

Scalability and Commercial Availability: Multi-Gram Supply and Defined Hazard Profile

(2R,5S)-Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is commercially available from multiple reputable suppliers (Fluorochem, Beyotime, Leyan, CymitQuimica) in quantities ranging from 100 mg to 5 g, with stock levels indicating ready availability for research and early development . Pricing at the 1 g scale is approximately £742 (Fluorochem) to ¥8,967 (Beyotime), with volume-dependent tiered pricing structures . The compound carries a defined GHS hazard classification (H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation), enabling compliant laboratory handling under standard PPE protocols . In contrast, several alternative diastereomers (e.g., the (2S,5R)-benzyl variant, CAS 1788073-42-6) show longer lead times (8–12 weeks availability) and are stocked only at the 100–250 mg scale, reflecting lower commercial demand and manufacturing maturity .

Supply Chain Scalability Safety Profile

Structural Role in trans-2,5-Disubstituted Piperidine Orexin Pharmacophore: Defined (R,S) Configuration Enabling Axial Substituent Orientation

The design of potent dual orexin receptor antagonists (DORAs) such as MK-6096 relies on a 2,5-disubstituted piperidine core with axially oriented substituents, a conformation enforced by 1,3-allylic strain minimization [1]. The (2R,5S) configuration in this Cbz-protected intermediate establishes the trans relationship between the 2-methyl and 5-hydroxy substituents that, upon further functionalization (etherification at 5-OH, amide coupling at N-1 after Cbz removal), yields the correct axial orientation required for dual OX1/OX2 receptor binding [2]. MK-6096 itself (which utilizes the (2R,5R) configuration after ether formation) demonstrated Ki values of 11 nM at both OX1 and OX2 receptors, with >170-fold selectivity against a panel of off-target receptors and enzymes [3]. The (2R,5S)-Cbz intermediate is the penultimate precursor that, after etherification, provides the correct stereochemical foundation; any deviation in stereochemistry at the intermediate stage propagates to the final antagonist, directly impacting receptor binding potency and selectivity [4].

Pharmacophore Conformational Analysis Orexin Receptor

Best Research and Industrial Application Scenarios for (2R,5S)-Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1431473-24-3)


Stereoselective Synthesis of Orexin-2 Selective or Dual Orexin Receptor Antagonists (DORAs/SORAs)

This compound is the preferred chiral intermediate for constructing the trans-2,5-disubstituted piperidine core of orexin receptor antagonists. The (2R,5S) configuration provides the correct stereochemical foundation for subsequent 5-OH etherification and N-1 amide coupling after Cbz deprotection, directly mapping onto the pharmacophore geometry required for OX1/OX2 receptor binding as established in the MK-6096 (filorexant) and related DORA programs [1]. The Cbz group's hydrogenolytic removal is compatible with late-stage functional group diversity, making this intermediate suitable for parallel library synthesis and structure-activity relationship (SAR) exploration around the piperidine ether and amide vectors [2].

Chiral Building Block for Alkaloid and Peptidomimetic Synthesis

Beyond orexin programs, the rigid 2,5-trans-disubstituted piperidine scaffold with orthogonal hydroxyl and protected amine functionality serves as a versatile intermediate for constructing complex alkaloid natural products and peptidomimetics. The defined (2R,5S) stereochemistry introduces two chiral centers simultaneously, reducing the number of required asymmetric synthetic steps and improving overall enantiomeric purity of downstream products [3].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined Piperidine Stereochemistry

For medicinal chemistry programs exploring substituted piperidine cores as privileged scaffolds, the (2R,5S)-Cbz intermediate offers immediate access to a stereochemically pure building block with commercial availability at multi-gram scale. The 98% HPLC purity and defined GHS safety profile enable direct use in parallel synthesis workflows without additional purification, reducing cycle time in hit-to-lead optimization campaigns .

Process Chemistry Development and Scale-Up Feasibility Studies

The compound's availability from multiple vendors at up to 5 g scale, combined with its defined MDL number (MFCD30802365), CAS registry, and documented InChI Key, facilitates analytical method development, impurity profiling, and process validation studies. The established storage condition (2–8°C) and GHS hazard classification support safe handling in kilogram-scale process development environments, enabling smoother technology transfer from medicinal chemistry to pilot plant operations .

Quote Request

Request a Quote for (2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.